7-Methyl-1-benzofuran-5-carboxylicacid
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Overview
Description
7-Methyl-1-benzofuran-5-carboxylicacid is a benzofuran derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-benzofuran-5-carboxylicacid typically involves the construction of the benzofuran ring followed by the introduction of the methyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor with a hydroxyl group and an aldehyde can undergo cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-benzofuran-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound has shown promise in biological studies for its potential antimicrobial and anticancer activities.
Medicine: Benzofuran derivatives, including 7-Methyl-1-benzofuran-5-carboxylicacid, are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 7-Methyl-1-benzofuran-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-Methylbenzofuran: Lacks the carboxylic acid group.
5-Carboxybenzofuran: Lacks the methyl group.
Uniqueness: 7-Methyl-1-benzofuran-5-carboxylicacid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Biological Activity
7-Methyl-1-benzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
IUPAC Name: 7-Methyl-1-benzofuran-5-carboxylic acid
CAS Number: 20303968
Anticancer Activity
Research has highlighted the potential of 7-Methyl-1-benzofuran-5-carboxylic acid as an anticancer agent. A study examining various benzofuran derivatives indicated that modifications to the benzofuran structure can lead to enhanced cytotoxicity against cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells. The structure-activity relationship (SAR) showed that the presence of specific functional groups significantly influences the compound's efficacy in inhibiting cancer cell proliferation.
Table 1: Cytotoxic Activity of Benzofuran Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
7-Methyl-1-benzofuran-5-carboxylic acid | MCF-7 | 25.4 | |
MCC1019 | A549 | 16.4 | |
Compound 6e | MCF-7 | >50 | |
Compound 7a | EAC | 15.0 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and survival, such as the AKT pathway.
Antimicrobial Activity
In addition to its anticancer properties, 7-Methyl-1-benzofuran-5-carboxylic acid has been evaluated for its antimicrobial effects. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound Name | Microorganism | MIC (mg/mL) | Reference |
---|---|---|---|
7-Methyl-1-benzofuran-5-carboxylic acid | E. coli | 0.0195 | |
Compound VIIg | S. aureus | 0.0048 | |
Compound VIIe | C. albicans | 0.039 |
The observed antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Activity
Research indicates that benzofuran derivatives, including 7-Methyl-1-benzofuran-5-carboxylic acid, possess anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways and reduce cytokine production in various in vitro models.
Case Studies
One notable case study involved the evaluation of a series of benzofuran derivatives in a murine model of lung cancer. The study found that derivatives with structural modifications similar to those in 7-Methyl-1-benzofuran-5-carboxylic acid exhibited significant tumor reduction without adverse effects on body weight or organ function, highlighting their therapeutic potential in cancer treatment.
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
JZXJLRAOUSELKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)C(=O)O |
Origin of Product |
United States |
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